A Technical Guide to the Chemical Properties and Applications of 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride
A Technical Guide to the Chemical Properties and Applications of 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride
Introduction
4-(4-Ethylpiperazin-1-yl)aniline is a substituted aromatic amine that has emerged as a critical building block in modern medicinal chemistry. Its structural motif, featuring a phenylamine core linked to an N-ethylpiperazine group, provides a versatile scaffold for interacting with various biological targets. This guide focuses on the dihydrochloride salt form of the molecule, a preparation often favored in pharmaceutical development for its improved stability and aqueous solubility over the free base.
The compound is particularly notable as a key starting material in the synthesis of Infigratinib, a selective fibroblast growth factor receptor (FGFR) inhibitor used in oncology.[1] Its utility extends beyond this specific application, serving as a valuable intermediate for drug candidates in areas such as central nervous system (CNS) and antimicrobial research.[1]
This document provides an in-depth analysis of the chemical properties, a plausible synthetic route, analytical characterization methods, and safety protocols for 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride, tailored for researchers and professionals in drug development.
Molecular Structure and Identification
The chemical identity of a compound is foundational to its application. The dihydrochloride salt of 4-(4-Ethylpiperazin-1-yl)aniline involves the protonation of two of the three nitrogen atoms. The most basic sites are the exocyclic aniline nitrogen and the tertiary aliphatic nitrogen of the ethylpiperazine moiety. The piperazine nitrogen adjacent to the aromatic ring is significantly less basic due to the delocalization of its lone pair into the pi-system of the ring.
Caption: Protonation sites on the 4-(4-Ethylpiperazin-1-yl)aniline molecule.
The following table summarizes the key identifiers for the compound in its free base and salt forms.
| Identifier | Value | Source |
| IUPAC Name | 4-(4-ethylpiperazin-1-yl)aniline | [2] |
| Synonyms | 4-(4-ethyl-piperazin-1-yl)phenylamine, Benzenamine, 4-(4-ethyl-1-piperazinyl)- | [1][2] |
| CAS Number | 115619-01-7 (Free Base) | [1][2] |
| 2009011-61-2 (Monohydrochloride) | [3] | |
| Molecular Formula | C₁₂H₁₉N₃ (Free Base) | [1][2] |
| C₁₂H₂₀ClN₃ (Monohydrochloride) | [3] | |
| C₁₂H₂₁Cl₂N₃ (Dihydrochloride) | ||
| Molecular Weight | 205.30 g/mol (Free Base) | [1][2] |
| 241.76 g/mol (Monohydrochloride) | [3] | |
| 278.22 g/mol (Dihydrochloride) |
Physicochemical Properties
Understanding the physicochemical properties of a pharmaceutical intermediate is crucial for process development, formulation, and quality control. While extensive experimental data for the dihydrochloride salt is not publicly cataloged, properties can be inferred from the free base and analogous compounds.
| Property | Value / Observation | Rationale / Reference |
| Physical State | Solid. | The related compound 4-(4-methylpiperazino)aniline is a solid.[4] |
| Melting Point | 89-91°C (for methyl analog free base) | [4] The melting point of the ethyl dihydrochloride is expected to be significantly higher due to its ionic character. |
| Boiling Point | 351.5°C at 760 mmHg (for methyl analog free base) | [4] Salts are generally non-volatile and will decompose at high temperatures rather than boil. |
| Solubility | Free Base: Sparingly soluble in polar organic solvents (e.g., DMSO, Methanol).[4] Dihydrochloride: Expected to have significantly higher solubility in aqueous media and polar protic solvents. | The formation of the dihydrochloride salt introduces ionic character, which dramatically improves interaction with polar solvents like water. This is a primary reason for its use in pharmaceutical processes. |
| pKa | Not experimentally determined. Two pKa values are expected corresponding to the two protonated amines. The anilinium ion will be more acidic (lower pKa) than the protonated tertiary amine on the piperazine ring. |
Synthesis and Characterization
A robust and scalable synthetic route is paramount for any commercially relevant chemical intermediate. A plausible and efficient synthesis of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride can be designed based on established organic chemistry principles, such as those used for similar structures.[5]
Proposed Synthetic Workflow
The synthesis can be logically approached in three main stages: nucleophilic aromatic substitution (SNAr), nitro group reduction, and final salt formation.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: A Self-Validating Approach
This protocol describes a representative lab-scale synthesis. Each step includes justifications for the choice of reagents and conditions, forming a self-validating system where the outcome is logically supported by the procedure.
Step 1: Synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine (SNAr Reaction)
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Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-fluoro-4-nitrobenzene (1.0 eq), 1-ethylpiperazine (1.2 eq), and potassium carbonate (2.5 eq).
-
Causality: 1-Ethylpiperazine is used in slight excess to ensure complete consumption of the limiting reagent. Potassium carbonate is a mild base essential for scavenging the hydrofluoric acid (HF) byproduct, driving the reaction to completion.
-
-
Reaction: Add anhydrous dimethyl sulfoxide (DMSO) as the solvent. Heat the reaction mixture to 80-100 °C.
-
Causality: DMSO is a polar aprotic solvent that effectively solvates the potassium salt and accelerates SNAr reactions. Heating provides the necessary activation energy.
-
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Cool the mixture, pour it into ice water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Causality: The aqueous workup removes the DMSO and inorganic salts. The product, being organic, is extracted into the ethyl acetate layer.
-
Step 2: Synthesis of 4-(4-Ethylpiperazin-1-yl)aniline (Nitro Reduction)
-
Setup: Dissolve the crude nitro-intermediate from Step 1 in ethanol or concentrated hydrochloric acid.
-
Reaction: Add tin(II) chloride dihydrate (SnCl₂, 4-5 eq) portion-wise while cooling the flask in an ice bath. After the addition, heat the mixture to reflux.
-
Causality: Tin(II) chloride is a classical and effective reagent for the reduction of aromatic nitro groups to anilines in an acidic medium. The reaction is exothermic, necessitating initial cooling.
-
-
Workup: Cool the reaction and carefully basify with a concentrated NaOH solution until the pH is >10 to precipitate tin salts and deprotonate the aniline product. Extract the free base with dichloromethane, dry the organic layer, and concentrate to yield the crude aniline.
-
Causality: Basification is critical to break up the tin complexes and liberate the free amine for extraction.
-
Step 3: Formation of 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride (Salt Formation)
-
Setup: Dissolve the crude aniline free base from Step 2 in a suitable solvent like isopropanol (IPA) or diethyl ether.
-
Precipitation: Slowly add a solution of hydrochloric acid in IPA or ethereal HCl (at least 2.2 equivalents) with vigorous stirring.
-
Causality: Using more than two equivalents of HCl ensures complete protonation of both basic nitrogen centers. The dihydrochloride salt is typically insoluble in these less polar organic solvents, causing it to precipitate.
-
-
Isolation: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether to remove any non-salt impurities, and dry under vacuum.
-
Causality: The ether wash removes residual starting material or non-basic side products, yielding a purified final product.
-
Analytical Characterization
-
¹H NMR: The proton NMR spectrum should confirm all key structural features. Expect signals for the aromatic protons (two doublets characteristic of a 1,4-disubstituted ring), the ethyl group (a quartet and a triplet), and the piperazine ring protons (two broad multiplets). In the dihydrochloride salt, protons alpha to the newly formed ammonium centers will be deshielded and shift downfield.
-
Mass Spectrometry: Electrospray ionization (ESI-MS) should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 206.16.
-
Purity (HPLC): Reversed-phase HPLC with UV detection is the standard method to assess the purity of the final product, which should typically exceed 98% for use in drug development.
Safety, Handling, and Storage
Proper handling of chemical reagents is non-negotiable. The safety profile is based on data for the free base.[2] The dihydrochloride salt should be handled with at least the same level of caution.
| Hazard Category | GHS Classification | Precautionary Measures |
| Acute Toxicity | Oral: H302 - Harmful if swallowedDermal: H312 - Harmful in contact with skinInhalation: H332 - Harmful if inhaled | [2] Do not eat, drink, or smoke when using. Avoid breathing dust. Use only in a well-ventilated area. Wear protective gloves and clothing. |
| Skin Irritation | H315 - Causes skin irritation | [2] Wash skin thoroughly after handling. |
| Eye Irritation | H319 - Causes serious eye irritation | [2] Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| Respiratory | H335 - May cause respiratory irritation | [2] Avoid breathing dust. Use outdoors or in a well-ventilated area. |
Handling:
-
Use personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[6]
-
Handle in a chemical fume hood to avoid inhalation of dust.[6]
-
Avoid formation of dust and aerosols.[6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
The hydrochloride salt is stored under an inert atmosphere at room temperature.[3]
-
As a dihydrochloride salt, the compound is likely hygroscopic. It is best stored in a desiccator to prevent water absorption, which could affect its mass and reactivity in subsequent steps.
Applications in Drug Development
The primary value of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride lies in its role as a sophisticated molecular fragment for building complex active pharmaceutical ingredients (APIs).
Caption: Role as an intermediate in API synthesis.
-
Infigratinib Synthesis: The molecule serves as a crucial building block for the API Infigratinib, a targeted cancer therapy.[1] The aniline nitrogen provides a reactive handle for forming a bond with the core heterocyclic structure of the drug.
-
Scaffold for Discovery: The ethylpiperazine-aniline scaffold is a "privileged structure" in medicinal chemistry. The piperazine ring is a common feature in CNS-active drugs due to its ability to engage in various non-covalent interactions and its basic nitrogen, which can be protonated at physiological pH, influencing solubility and cell permeability.[1]
Conclusion
4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride is more than a simple chemical; it is an enabling tool for pharmaceutical innovation. Its well-defined structure, accessible synthesis, and desirable physicochemical properties in its salt form make it an invaluable intermediate. A thorough understanding of its properties, from synthesis to safe handling, is essential for any researcher or drug development professional aiming to leverage this versatile molecule in the creation of next-generation therapeutics.
References
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4-(4-Ethylpiperazin-1-yl)aniline. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie - New Crystal Structures, 236(3). [Link]
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4-(4-Ethylpiperazin-1-yl)aniline (CAS No: 115619-01-7) API Intermediate Manufacturers. (n.d.). apicule. Retrieved January 26, 2026, from [Link]
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4-(4-Methylpiperazin-1-yl)aniline. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
Sources
- 1. apicule.com [apicule.com]
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- 3. 2009011-61-2|4-(4-Ethylpiperazin-1-yl)aniline hydrochloride|BLD Pharm [bldpharm.com]
- 4. 4-(4-Methylpiperazino)aniline - Safety Data Sheet [chemicalbook.com]
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